molecular formula C12H13N3 B1601951 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 783300-26-5

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B1601951
CAS No.: 783300-26-5
M. Wt: 199.25 g/mol
InChI Key: QTCSWUNYWAOZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core with a phenyl substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly kinases and epigenetic regulators. Its synthesis often involves cyclization reactions or functionalization of precursor imidazole or pyridine derivatives, as exemplified in and , which detail trityl-protected intermediates and hydrogenation steps .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSWUNYWAOZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476311
Record name 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783300-26-5
Record name 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tandem One-Pot Synthesis via SNAr Reaction, Reduction, and Heterocyclization

A highly efficient and green synthetic protocol involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine, primary amines, and substituted aromatic aldehydes. This method is notable for its simplicity, environmental friendliness, and high yields.

Key Steps:

  • Step 1: SNAr Reaction
    2-chloro-3-nitropyridine undergoes nucleophilic aromatic substitution (SNAr) with primary amines in a water-isopropanol (H2O-IPA) solvent mixture at 80 °C for about 2 hours, forming N-substituted pyridine intermediates.

  • Step 2: Nitro Group Reduction
    The nitro group is reduced in situ using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives.

  • Step 3: Heterocyclization with Aldehydes
    Without isolating intermediates, substituted aldehydes are added, and the reaction mixture is heated at 85 °C for 10 hours to promote cyclization forming the imidazo[4,5-c]pyridine core.

Advantages:

  • The entire process occurs in one pot without isolating intermediates, simplifying workup.
  • Use of environmentally benign solvents (H2O-IPA) aligns with green chemistry principles.
  • Avoids costly and toxic Pd or Cu catalysts and ligands.
  • Broad substrate scope with various primary amines and aldehydes.
  • High yields (often >90%) and straightforward purification via column chromatography.

Experimental Conditions Summary:

Step Reagents/Conditions Time Temperature Yield
SNAr Reaction 2-chloro-3-nitropyridine + primary amine in H2O-IPA 2 h 80 °C Intermediate formed quantitatively
Nitro Reduction Zn dust + conc. HCl in H2O-IPA 45 min 80 °C ~90%
Heterocyclization Substituted aldehydes in H2O-IPA 10 h 85 °C Excellent yields (varies by substrate)

Mechanistic Insight:

Two possible pathways for cyclization have been proposed:

  • Formation of an imine intermediate followed by cyclization.
  • Formation of an immonium intermediate leading to ring closure.

Water plays a dual role as a nucleophile and electrophile activator, facilitating the heterocyclization step.

Reference:
A comprehensive study by Soural et al. (2018) in ACS Omega details this method, highlighting its green, efficient, and scalable nature.

Pictet–Spengler Reaction Approach for Tetrahydroimidazo[4,5-c]pyridine Core

An alternative strategy for synthesizing the tetrahydroimidazo[4,5-c]pyridine core involves the Pictet–Spengler reaction, particularly useful for preparing tetrahydro derivatives such as 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine.

Key Steps:

  • Cyclization of Histamine with Aldehydes:
    Histamine hydrochloride reacts with paraformaldehyde or substituted aldehydes under acidic or basic conditions to form the tetrahydroimidazo[4,5-c]pyridine skeleton via intramolecular cyclization.

  • Functionalization:
    The secondary amine in the tetrahydroimidazo[4,5-c]pyridine core can be alkylated or acylated with alkyl/aryl bromides or acid chlorides to introduce diverse substituents.

  • Substituent Variation at C4:
    Additional substituents at the C4 position can be introduced by reacting histamine with benzaldehyde derivatives followed by Pictet–Spengler cyclization using suitable aldehydes or ketones.

Advantages:

  • Enables synthesis of tetrahydro derivatives directly.
  • Versatile functionalization at nitrogen and carbon centers.
  • Mild reaction conditions (room temperature or slightly elevated).

Experimental Conditions Summary:

Step Reagents/Conditions Time Temperature Notes
Pictet–Spengler Cyclization Histamine hydrochloride + paraformaldehyde or substituted aldehydes Variable (hours) Room temp to mild heating Forms tetrahydroimidazo core
Alkylation/Acylation Alkyl/aryl bromides or acid chlorides in acetonitrile or dimethoxyethane Hours Room temp Functionalization step

Reference:
This method is described in detail in a 2021 study on bacterial glutaminyl cyclase inhibitors, demonstrating its utility in medicinal chemistry.

Catalytic Cyclization Methods (Pd or Cu Catalysis)

Other reported methods for imidazo[4,5-c]pyridine derivatives involve Pd- or Cu-catalyzed cyclization reactions:

Limitations:

  • Use of expensive and toxic metal catalysts.
  • Requirement for specific ligands and bases.
  • Narrow substrate scope.
  • Harsh reaction conditions and longer reaction times.

Due to these limitations, the one-pot tandem SNAr/reduction/heterocyclization method is often preferred for practical synthesis.

Reference:
These catalytic methods are summarized in the literature but are less favored due to drawbacks mentioned.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
One-Pot Tandem SNAr/Reduction/Heterocyclization 2-chloro-3-nitropyridine, primary amines, aldehydes Zn/HCl, H2O-IPA solvent, 80–85 °C, 12+ hours total Green, high yield, broad scope, simple workup Moderate reaction time (hours)
Pictet–Spengler Cyclization Histamine hydrochloride, aldehydes Acid/base catalysis, room temp to mild heating Direct tetrahydro derivative synthesis, mild conditions Requires specific aldehydes
Pd/Cu-Catalyzed Cyclization 2-halo-3-acylaminopyridines, amines Pd or Cu catalyst, ligands, bases, organic solvents Regioselective, versatile Expensive catalysts, harsh conditions

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

3H-Imidazo[4,5-b]pyridine Derivatives

highlights a scaffold-hopping study comparing 3H-imidazo[4,5-b]pyridine with 1H-imidazo[4,5-c]pyridine. The former exhibited a 21-fold improvement in JAK1/TYK2 selectivity due to subtle differences in nitrogen positioning and binding interactions (e.g., cyclopropane carboxamide substituents). Docking studies confirmed similar binding modes in JAK1 and TYK2, but the b-isomer's enhanced selectivity underscores the impact of core topology on kinase inhibition .

1H-Imidazo[4,5-c]quinoline (I-BET151)

describes I-BET151, a BET inhibitor with a 1H-imidazo[4,5-c]quinoline core. Its tricyclic structure engages BRD4 via hydrophobic interactions in the ZA channel and hydrogen bonding with Asn140. Scaffold-hopping to a γ-carboline motif (compound 81) improved BRD4 affinity, demonstrating that core expansion enhances target engagement .

4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine

introduces an isoxazole-fused analog designed as an Hsp90 inhibitor. The isoxazole nucleus facilitates ATP-binding site interactions, highlighting how heterocycle substitution (imidazole vs. isoxazole) alters target specificity .

Substituent Effects on Activity and Physicochemical Properties

Phenyl Ring Modifications
  • This derivative may favor targets requiring hydrophobic interactions .
  • 4-(2-Methoxyphenyl) Derivative (CAS 4875-47-2): The methoxy group improves solubility via polar interactions but may reduce blood-brain barrier penetration. notes its 95% purity, suggesting synthetic feasibility .
  • 4-(2-Trifluoromethylphenyl) Derivative (CAS 1044177-04-9) : The CF3 group enhances metabolic stability and electronegativity, favoring interactions with aromatic residues in enzyme pockets .
Functional Group Additions
  • 6-Carboxylic Acid (CAS 1150644-61-3) : Introduces polarity (ClogP ~0.5), improving aqueous solubility but limiting cell permeability. This derivative is ideal for designing prodrugs or targeting extracellular domains .
  • Diphenylacetyl Substituent (PD-123319) : and highlight a diphenylacetyl-modified analog acting as a γ-turn mimetic. The bulky substituent likely stabilizes protein-ligand complexes through van der Waals interactions .
Kinase Inhibition
  • The 3H-imidazo[4,5-b]pyridine scaffold (e.g., compound 11 in ) showed superior TYK2 selectivity over JAK1, whereas the 1H-imidazo[4,5-c]pyridine series exhibited broader kinase activity. The phenyl-substituted target compound may occupy similar ATP pockets but requires empirical validation .
Epigenetic Modulation
  • I-BET151’s imidazo[4,5-c]quinoline core binds BRD4 via a water-mediated H-bond with Phe83. The absence of a quinoline extension in 2-phenyl-imidazo[4,5-c]pyridine may reduce BRD4 affinity but could be optimized for novel epigenetic targets .

Physicochemical and Pharmacokinetic Profiles

Compound Core Structure Substituent ClogP* Molecular Weight Key Property
Target Compound Imidazo[4,5-c]pyridine 2-Phenyl ~2.8 225.3 Moderate lipophilicity, CNS potential
4-(2-Chlorophenyl) Analog Imidazo[4,5-c]pyridine 4-(2-Cl-Ph) ~2.5 233.7 Enhanced hydrophobicity
6-Carboxylic Acid Deriv. Imidazo[4,5-c]pyridine 6-COOH ~0.5 211.2 High solubility, low permeability
I-BET151 Imidazo[4,5-c]quinoline Tricyclic extension ~3.2 413.4 BRD4-specific binding

*Calculated using fragment-based methods.

Biological Activity

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound with the molecular formula C12H13N3C_{12}H_{13}N_3 and a molecular weight of approximately 199.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a scaffold for drug development.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against specific enzymes. Notably, studies have focused on glutaminyl cyclases (QCs) associated with oral pathogens. The introduction of lipophilic moieties into the structure has been shown to enhance inhibitory potency considerably. For instance:

  • N-benzyl substitution : Compounds with an N-benzyl group demonstrated a 60-fold increase in activity compared to their acyclic counterparts. This suggests that cyclization may favorably stabilize the conformation necessary for enzyme binding .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications at various positions of the imidazo[4,5-C]pyridine core could significantly affect biological activity:

CompoundModificationActivity Change
7aN-benzyl+60x increase
7bAdditional methyleneDecrease in activity
8fMeta-fluoro substitutionNo impact on activity
8k3,5-dichloro substitutionImproved potency

These findings emphasize the importance of specific structural features in optimizing biological activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Some derivatives have shown promise against pathogens such as Mycobacterium tuberculosis. The ability to inhibit crucial enzymes involved in bacterial metabolism could position these compounds as candidates for further development in treating resistant infections .

Study on Oral Pathogens

In a study focusing on oral pathogens, the tetrahydroimidazo[4,5-C]pyridine derivatives were tested for their ability to inhibit glutaminyl cyclases. The results indicated that certain modifications led to a substantial increase in inhibitory effects, suggesting potential therapeutic applications in dental medicine .

Research on Mycobacterial Inhibition

Another significant study evaluated the efficacy of these compounds against Mycobacterium tuberculosis. The research highlighted specific derivatives that effectively inhibited key metabolic pathways within the bacteria, indicating their potential as novel anti-tuberculosis agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine, and how do reaction conditions influence yield?

  • The compound can be synthesized via cyclocondensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under phase-transfer catalysis (solid-liquid) . For example, 7-bromo analogs are prepared by reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst. Reaction optimization should focus on solvent choice (e.g., DMF for solubility), temperature (reflux conditions), and catalyst loading to minimize side products like imine intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • UV/Vis spectroscopy : Confirm π→π* transitions (e.g., λmax ~244–286 nm for related imidazo-pyridines) .
  • NMR : Use ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and heterocyclic backbone signals.
  • Mass spectrometry : Confirm molecular weight (e.g., expected [M+H]+ for C₁₃H₁₅N₃: 213.28) .

Q. How can researchers address solubility challenges during in vitro assays?

  • The compound is typically crystalline and hydrophobic. Pre-dissolve in DMSO (≤0.1% final concentration) or use surfactants like Tween-80. For aqueous stability, buffer systems (e.g., PBS at pH 7.4) with co-solvents (e.g., ethanol) are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between enzyme inhibition and cellular assays?

  • Discrepancies may arise from off-target effects, cellular permeability, or metabolite interference. Design orthogonal assays:

  • Enzyme assays : Use recombinant targets (e.g., kinase domains) with purified substrates .
  • Cellular assays : Include controls for membrane permeability (e.g., ATP-binding cassette transporter inhibitors) and metabolite profiling (LC-MS/MS) .

Q. How can computational modeling guide SAR studies for imidazo-pyridine derivatives?

  • Perform docking studies (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). Focus on:

  • Electrostatic interactions : Protonation states of the imidazole nitrogen at physiological pH.
  • Hydrophobic pockets : Role of the phenyl and tetrahydro-pyridine moieties .
    • Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Standardize synthesis : Use HPLC-pure intermediates (>98% purity) and monitor reaction progress via TLC or in situ FTIR .
  • Quality control : Implement orthogonal analytical methods (e.g., HPLC-UV for purity, DSC for crystallinity) .
  • Biological replicates : Include at least three independent batches in dose-response assays to assess reproducibility .

Methodological Challenges and Solutions

Q. How to optimize regioselectivity in imidazo-pyridine functionalization?

  • Electrophilic substitution : Direct bromination (NBS in DCM) favors the 7-position due to electron-rich imidazole .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for C–C bond formation at the 2-phenyl group .

Q. What are the pitfalls in interpreting stability data under varying storage conditions?

  • Long-term stability (>4 years) requires storage at -20°C in inert atmospheres (argon). Avoid freeze-thaw cycles, which induce crystallization defects. Use accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways (e.g., oxidation of the imidazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.